molecular formula C10H11ClO2 B12001297 2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine

2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine

Cat. No.: B12001297
M. Wt: 198.64 g/mol
InChI Key: ZRPXSXSUVACQHL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by a chloromethyl group attached to the benzodioxine ring, which imparts unique chemical properties. Benzodioxines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 8-methyl-2,3-dihydro-1,4-benzodioxine with chloromethylating agents. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and enhanced safety. The use of microreactors allows for precise temperature and pressure control, leading to efficient chloromethylation of the benzodioxine ring.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1,4-benzodioxine
  • 8-Methyl-2,3-dihydro-1,4-benzodioxine
  • 2-(Bromomethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine

Uniqueness

2-(Chloromethyl)-8-methyl-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both a chloromethyl group and a methyl group on the benzodioxine ring. This combination imparts distinct reactivity and biological activity compared to other benzodioxine derivatives. The chloromethyl group allows for versatile chemical modifications, while the methyl group enhances the compound’s stability and lipophilicity.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-(chloromethyl)-5-methyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H11ClO2/c1-7-3-2-4-9-10(7)13-8(5-11)6-12-9/h2-4,8H,5-6H2,1H3

InChI Key

ZRPXSXSUVACQHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OCC(O2)CCl

Origin of Product

United States

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